![molecular formula C21H13FN4S B286906 6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286906.png)
6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazolo-thiadiazole derivatives, which have been reported to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, several studies have suggested that this compound exerts its biological activity by interacting with specific molecular targets. For example, in cancer cells, this compound targets the p53 pathway and induces apoptosis. Inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole depend on the specific application. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Inflammatory cells, this compound reduces the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In microbial cells, this compound disrupts the cell membrane and inhibits the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential applications in various fields. This compound exhibits a wide range of biological activities, making it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some of the possible areas of research are:
1. Structure-activity relationship studies to identify the key structural features responsible for the biological activity of this compound.
2. Development of more efficient synthesis methods to improve the yield and purity of this compound.
3. In vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.
4. Combination therapy studies to investigate the potential synergistic effects of this compound with other anti-cancer drugs.
5. Formulation studies to improve the solubility and bioavailability of this compound.
Conclusion:
In conclusion, 6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in drug development.
Synthesemethoden
The synthesis of 6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. One of the commonly used methods involves the reaction of 2-mercapto-1,3,4-thiadiazole with 4-bromo-1-biphenyl-4-yl-1H-1,2,3-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature. The product is obtained in good yield after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields. Some of the significant scientific research applications of this compound are:
1. Anti-cancer activity: Several studies have reported the anti-cancer activity of 6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole against various cancer cell lines. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting specific molecular pathways.
2. Anti-inflammatory activity: 6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Antimicrobial activity: This compound has also shown promising antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
Molekularformel |
C21H13FN4S |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
3-(3-fluorophenyl)-6-(4-phenylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H13FN4S/c22-18-8-4-7-17(13-18)19-23-24-21-26(19)25-20(27-21)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H |
InChI-Schlüssel |
FKMIHFKDFOTISJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C5=CC(=CC=C5)F |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C5=CC(=CC=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Ethyl-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286825.png)
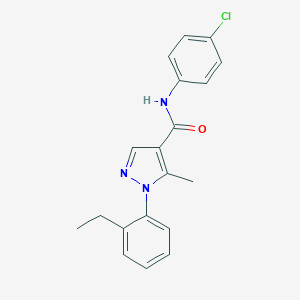
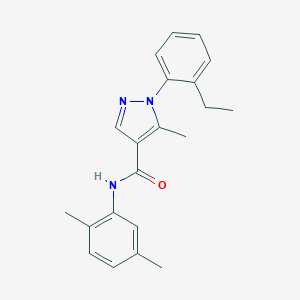
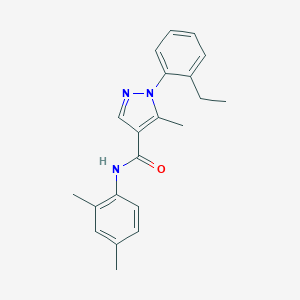
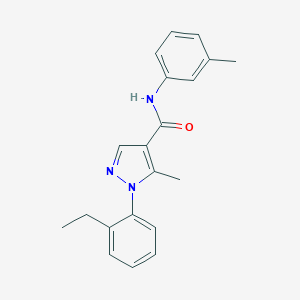
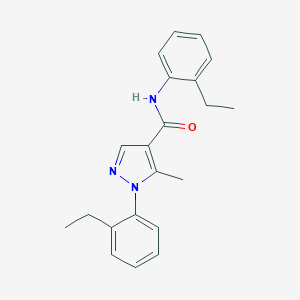
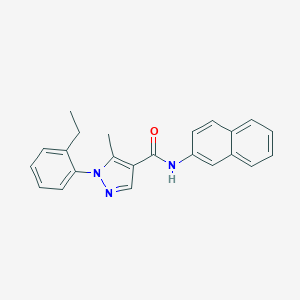
![7-Methyl-3-[(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-benzoxazole](/img/structure/B286840.png)
![7-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole](/img/structure/B286843.png)
![6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286844.png)
![3-{[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-7-methyl-1,2-benzisoxazole](/img/structure/B286845.png)
![3-(3,5-dimethylphenyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286846.png)
![3-(3,5-Dimethylphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286847.png)
![3-(3,5-Dimethylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286848.png)